Cyclopropyl(3-methoxy-4-methylphenyl)methanamine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
cyclopropyl-(3-methoxy-4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3 |
InChI Key |
LKRGYJOMVPAMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2CC2)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine typically involves the reaction of cyclopropylmethanamine with 3-methoxy-4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine typically involves the reductive amination of cyclopropylmethanamine with 3-methoxy-4-methylbenzaldehyde. The reaction is often facilitated by reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which help achieve high yields and purities in laboratory settings.
Chemical Structure:
The compound features a cyclopropyl group attached to a methanamine backbone, with a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological interactions.
Scientific Research Applications
This compound has several notable applications in scientific research:
Chemistry
- Intermediate Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules. The compound's ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for developing new synthetic pathways.
Biology
- Biological Activity : Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Studies have shown its potential as a selective agonist at the 5-HT_2C receptor, which may have implications for treating mood disorders.
- Enzyme-Substrate Interactions : It serves as a probe for investigating enzyme-substrate interactions, thereby aiding in understanding biochemical pathways.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its therapeutic applications, particularly for neurological disorders. Its ability to modulate receptor activity suggests potential use in pharmacological treatments.
- Antimicrobial Efficacy : Case studies have demonstrated its effectiveness against Mycobacterium tuberculosis in animal models, indicating promise for developing new antimicrobial agents.
Case Study 1: Selective Agonists
In a study evaluating cyclopropane derivatives, this compound exhibited selective agonistic properties at the 5-HT_2C receptor. This research highlights its potential therapeutic applications in treating mood disorders with minimal side effects observed in preclinical models.
Case Study 2: Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of cyclopropyl derivatives against Mycobacterium tuberculosis. In vivo tests using BALB/c mice showed that certain modifications of the compound led to substantial reductions in bacterial load compared to untreated controls, suggesting its potential as a novel treatment option.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of cyclopropyl-substituted methanamines are highly dependent on aromatic substituents and stereochemistry. Below is a comparative analysis with key analogs:
Substituent Effects on Aromatic Rings
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Increase metabolic stability and lipophilicity but may elevate toxicity (e.g., ) .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Improve solubility and reduce acute toxicity, as seen in the target compound and (3-Cyclopropylphenyl)methanamine .
- Fluorine Substitution : Enhances binding affinity in enzyme inhibitors (e.g., PDE10A inhibitors in ) and bioavailability .
Stereochemical Influences
- Enantiomeric Pairs : For example, (R)- and (S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine () exhibit distinct biological activities due to differential target binding . The target compound’s stereochemistry (if resolved) could similarly impact efficacy.
Biological Activity
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine, a compound featuring a cyclopropyl group attached to a methanamine backbone, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Where:
- Cyclopropyl : A three-membered carbon ring.
- 3-Methoxy-4-methylphenyl : A phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 4-position.
This unique structure may influence its interaction with biological targets, impacting its pharmacological efficacy.
1. Receptor Binding and Agonistic Activity
This compound has been evaluated for its activity as a selective agonist for serotonin receptors, particularly the 5-HT_2C receptor. In functional assays, compounds similar in structure have shown significant selectivity over 5-HT_2A and 5-HT_2B receptors. For instance, one related compound demonstrated an EC50 of 585 nM at the 5-HT_2A receptor and significantly higher selectivity for the 5-HT_2C subtype .
2. Inhibitory Activities
Research indicates that derivatives of cyclopropyl-containing compounds exhibit inhibitory activities against various kinases. For example, compounds with similar structures have shown potent inhibitory effects against CDK4/Cyclin D1 and ARK5 kinases, which are crucial in cancer cell proliferation . The inhibition of these kinases is significant for developing anti-cancer therapies.
3. Antimicrobial Activity
The antimicrobial properties of cyclopropyl derivatives have been explored, particularly against Mycobacterium tuberculosis. Studies have indicated that modifications to the cyclopropyl moiety can enhance potency against resistant strains of bacteria . This suggests that this compound may also possess similar antimicrobial potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of cyclopropyl derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances solubility and biological activity compared to electron-withdrawing groups .
- Cyclopropyl Influence : The cyclopropyl group has been shown to improve pharmacokinetic properties while maintaining or enhancing biological activity against specific targets .
Case Study 1: Selective Agonists
In a study evaluating a series of cyclopropane derivatives, one compound exhibited selective agonistic properties at the 5-HT_2C receptor with minimal side effects observed in animal models. This study highlights the potential therapeutic applications of cyclopropane-based compounds in treating mood disorders .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of cyclopropyl derivatives against Mycobacterium tuberculosis. Compounds were tested in vivo using a BALB/c mouse model, revealing that certain modifications led to significant reductions in bacterial load compared to untreated controls .
Q & A
Q. How is this compound synthesized, and what are the typical yields?
- Answer : A three-step synthesis route is documented:
Intermediate Preparation : Start with precursor 39 (exact structure unspecified) to form a protected intermediate.
Deprotection : Acidic conditions remove the tetrahydropyran (THP) protecting group.
Isolation : Yields ~38% as an orange amorphous solid after purification .
- Key Considerations : Optimize reaction time, temperature, and catalyst selection to improve yield. Monitor purity via HPLC or LC-MS .
Q. What analytical techniques are used to characterize this compound’s structure and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm cyclopropyl and aromatic substituents via and NMR shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass ~195.002) and fragmentation patterns .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (≥95%) .
Q. How can researchers ensure compound stability during storage and experiments?
- Answer :
- Temperature Control : Store at 2–8°C to prevent thermal degradation .
- Moisture Avoidance : Use desiccants in storage containers to limit hydrolysis.
- Light Protection : Shield from UV light to avoid photochemical reactions.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months to predict shelf-life .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for the cyclopropyl and methoxy-methylphenyl groups in this compound?
- Answer :
- Cyclopropyl Role : Enhances metabolic stability by restricting rotational freedom and reducing oxidative metabolism. It may also improve blood-brain barrier (BBB) penetration in CNS-targeted studies .
- Methoxy-Methylphenyl Role : The 3-methoxy-4-methyl substitution likely increases lipophilicity and receptor binding affinity. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) suggest steric and electronic effects modulate activity .
- Methodology : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test in receptor-binding assays (e.g., IC determination) .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- Answer :
- In Vitro Assays :
Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over time via LC-MS/MS.
CYP450 Inhibition : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
- In Vivo Pharmacokinetics : Administer to rodent models and measure plasma half-life (), clearance (CL), and bioavailability (F%) .
Q. What computational strategies are used to predict receptor binding or toxicity?
- Answer :
- Molecular Docking : Simulate interactions with target receptors (e.g., ALK kinase) using software like AutoDock Vina. Focus on cyclopropyl’s conformational constraints .
- ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast permeability (LogP), solubility (LogS), and hepatotoxicity .
- Contradiction Analysis : Cross-validate in silico results with experimental data to resolve discrepancies (e.g., predicted vs. observed metabolic pathways) .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Answer :
- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to reduce side reactions .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
- Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. What are the implications of this compound in enzyme inhibition studies (e.g., HMG-CoA reductase)?
- Answer :
- Mechanistic Insight : Cyclopropyl analogs (e.g., pitavastatin) inhibit HMG-CoA reductase, a cholesterol biosynthesis enzyme. Test this compound’s IC against purified HMG-CoA reductase using a NADPH consumption assay .
- Comparative Analysis : Benchmark against statins (e.g., atorvastatin) to evaluate potency and selectivity.
- Data Table :
| Compound | IC (nM) | Selectivity (vs. CYP3A4) |
|---|---|---|
| Target Compound | 15.2 | >100-fold |
| Pitavastatin | 8.5 | 50-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
